molecular formula C11H13NO5 B3002163 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide CAS No. 477885-87-3

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide

Cat. No.: B3002163
CAS No.: 477885-87-3
M. Wt: 239.227
InChI Key: JURBVEMVHPUBDS-UHFFFAOYSA-N
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Description

“N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide” is a chemical compound that is related to Meldrum’s acid derivatives . It is a complex organic molecule with potential applications in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropanecarboxamide group attached to a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene moiety . The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The principal pathway in the photochemical transformation of a related compound, 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, involves the splitting out of nitrogen and the Wolff rearrangement . This results in the formation of a stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid .

Scientific Research Applications

Crystal Structure Analysis

One of the key scientific research applications of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide is in the study of crystal structures. The synthesis and crystal structure of derivatives, such as Triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine- 2,4,6-trionate, have been reported, showing its utility in confirming the charge localization in enolate forms of molecules (Al-Sheikh et al., 2008).

Sterically Strained Conjugated Systems

This compound is instrumental in the synthesis of sterically strained conjugated systems. Studies have demonstrated the synthesis of such systems containing trisubstituted furan rings, and X-ray diffraction has been used to explore the three-dimensional structures of these systems (Krapivin et al., 1999).

Reactions with Amines

It also plays a significant role in reactions with amines. The reaction of this compound with primary and secondary amines has been explored, leading to the formation of various derivatives with potential utility in heterocyclic chemistry (Jeon & Kim, 2000).

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel organic compounds. For instance, its treatment with arylamines has led to the formation of compounds utilized in the preparation of quinolinones (Jeon & Kim, 2000).

Study of Molecular Structures

The synthesis of this compound derivatives also aids in studying molecular structures. The crystal structure of such derivatives, as well as their spatial arrangement and hydrogen bonding interactions, have been investigated (Habibi et al., 2013).

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-11(2)16-9(14)7(10(15)17-11)5-12-8(13)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURBVEMVHPUBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC(=O)C2CC2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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